2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-methylhydrazinecarbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

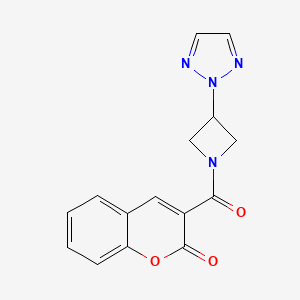

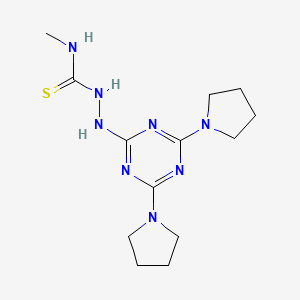

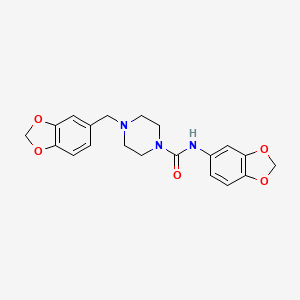

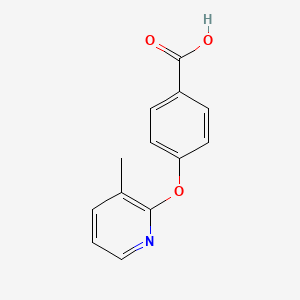

This compound is a derivative of 1,3,5-triazine, which is a heterocyclic compound with three nitrogen atoms and three carbon atoms in a six-membered ring . It also contains pyrrolidinyl groups attached to the triazine ring and a N-methylhydrazinecarbothioamide group.

Molecular Structure Analysis

The molecular structure of this compound would be based on the 1,3,5-triazine core, with the various substituents attached at the 2, 4, and 6 positions of the ring . The exact structure would depend on the specific arrangement and conformation of these substituents.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, triazines are known to participate in a variety of chemical reactions, often involving the nitrogen atoms in the ring or the substituents attached to the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrrolidinyl groups might increase its solubility in organic solvents .科学的研究の応用

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls and inhibit the growth of various pathogens. The presence of the pyrrolidine and triazine rings enhances its binding affinity to bacterial enzymes, making it a promising candidate for developing new antibiotics .

Anticancer Research

The compound’s unique structure allows it to interact with DNA and proteins within cancer cells, leading to apoptosis (programmed cell death). Its ability to selectively target cancer cells while sparing healthy cells makes it a valuable tool in the development of targeted cancer therapies .

Enzyme Inhibition Studies

1-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-METHYLTHIOUREA has been used in enzyme inhibition studies due to its ability to bind to active sites of various enzymes. This property is particularly useful in studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential as a pesticide or herbicide. Its ability to interfere with the metabolic processes of pests and weeds makes it a candidate for developing environmentally friendly agricultural chemicals .

Pharmaceutical Development

In pharmaceutical development, this compound is investigated for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs can improve the solubility, stability, and bioavailability of therapeutic agents.

These applications highlight the versatility and potential of 1-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-METHYLTHIOUREA in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde A brief review of the biological potential of indole derivatives : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds : An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds

作用機序

将来の方向性

特性

IUPAC Name |

1-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-methylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N8S/c1-14-13(22)19-18-10-15-11(20-6-2-3-7-20)17-12(16-10)21-8-4-5-9-21/h2-9H2,1H3,(H2,14,19,22)(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTPBWPOUDFTQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC1=NC(=NC(=N1)N2CCCC2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-methylhydrazinecarbothioamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2432263.png)

![2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one](/img/structure/B2432267.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2432275.png)

![[3-chloro-5-(trifluoromethyl)pyridin-2-yl] N,N-diethylcarbamodithioate](/img/structure/B2432282.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide](/img/structure/B2432285.png)